molecular formula C15H9BrF3NO3 B5963821 [4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate

[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate

Cat. No.: B5963821
M. Wt: 388.14 g/mol
InChI Key: YHCUGUYFQTUJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate is an organic compound that features a trifluoroacetyl group, an amino group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with 4-aminophenyl trifluoroacetate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., acetone).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Compounds with a trifluoromethyl group.

    Oxidation: Compounds with a nitro group.

Scientific Research Applications

[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be incorporated into polymers and materials to enhance their thermal stability and chemical resistance.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of [4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(2,2,2-Trifluoroacetyl)amino]phenyl] 4-bromobenzoate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

[4-[(2,2,2-trifluoroacetyl)amino]phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF3NO3/c16-10-3-1-9(2-4-10)13(21)23-12-7-5-11(6-8-12)20-14(22)15(17,18)19/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCUGUYFQTUJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.